Cas no 2384518-13-0 (1-(tert-butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid)

1-(tert-Butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid is a protected piperidine derivative widely used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it valuable for peptide and heterocycle synthesis. The trifluoroacetamido moiety enhances electrophilicity, facilitating further functionalization. This compound serves as a versatile intermediate in the preparation of biologically active molecules, particularly in medicinal chemistry for drug discovery. Its well-defined reactivity and compatibility with diverse reaction conditions make it a practical choice for constructing complex nitrogen-containing scaffolds. The crystalline solid form ensures ease of handling and storage.
1-(tert-butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid structure
2384518-13-0 structure
Product name:1-(tert-butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid
CAS No:2384518-13-0
MF:C13H19F3N2O5
MW:340.295574426651
CID:6070235
PubChem ID:165754127

1-(tert-butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(tert-butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid
    • 1-[(tert-butoxy)carbonyl]-3-(trifluoroacetamido)piperidine-2-carboxylic acid
    • 2384518-13-0
    • EN300-1071705
    • Inchi: 1S/C13H19F3N2O5/c1-12(2,3)23-11(22)18-6-4-5-7(8(18)9(19)20)17-10(21)13(14,15)16/h7-8H,4-6H2,1-3H3,(H,17,21)(H,19,20)
    • InChI Key: IKPXOMWOWNDHNO-UHFFFAOYSA-N
    • SMILES: FC(C(NC1CCCN(C(=O)OC(C)(C)C)C1C(=O)O)=O)(F)F

Computed Properties

  • Exact Mass: 340.12460620g/mol
  • Monoisotopic Mass: 340.12460620g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 2.3

1-(tert-butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1071705-2.5g
1-[(tert-butoxy)carbonyl]-3-(trifluoroacetamido)piperidine-2-carboxylic acid
2384518-13-0 95%
2.5g
$2520.0 2023-10-28
Enamine
EN300-1071705-0.1g
1-[(tert-butoxy)carbonyl]-3-(trifluoroacetamido)piperidine-2-carboxylic acid
2384518-13-0 95%
0.1g
$1131.0 2023-10-28
Enamine
EN300-1071705-0.5g
1-[(tert-butoxy)carbonyl]-3-(trifluoroacetamido)piperidine-2-carboxylic acid
2384518-13-0 95%
0.5g
$1234.0 2023-10-28
Enamine
EN300-1071705-1g
1-[(tert-butoxy)carbonyl]-3-(trifluoroacetamido)piperidine-2-carboxylic acid
2384518-13-0 95%
1g
$1286.0 2023-10-28
Enamine
EN300-1071705-10.0g
1-[(tert-butoxy)carbonyl]-3-(trifluoroacetamido)piperidine-2-carboxylic acid
2384518-13-0
10g
$5528.0 2023-06-10
Enamine
EN300-1071705-0.05g
1-[(tert-butoxy)carbonyl]-3-(trifluoroacetamido)piperidine-2-carboxylic acid
2384518-13-0 95%
0.05g
$1080.0 2023-10-28
Enamine
EN300-1071705-0.25g
1-[(tert-butoxy)carbonyl]-3-(trifluoroacetamido)piperidine-2-carboxylic acid
2384518-13-0 95%
0.25g
$1183.0 2023-10-28
Enamine
EN300-1071705-10g
1-[(tert-butoxy)carbonyl]-3-(trifluoroacetamido)piperidine-2-carboxylic acid
2384518-13-0 95%
10g
$5528.0 2023-10-28
Enamine
EN300-1071705-5.0g
1-[(tert-butoxy)carbonyl]-3-(trifluoroacetamido)piperidine-2-carboxylic acid
2384518-13-0
5g
$3728.0 2023-06-10
Enamine
EN300-1071705-1.0g
1-[(tert-butoxy)carbonyl]-3-(trifluoroacetamido)piperidine-2-carboxylic acid
2384518-13-0
1g
$1286.0 2023-06-10

Additional information on 1-(tert-butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid

Introduction to 1-(tert-butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid (CAS No. 2384518-13-0)

1-(tert-butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid, identified by its CAS number 2384518-13-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules known for their versatile applications in drug development, particularly in the synthesis of active pharmaceutical ingredients (APIs). The structural features of this molecule, including its tert-butoxy and trifluoroacetamido functional groups, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in the creation of complex pharmacological agents.

The tert-butoxy group, also known as an isobutoxyl group, is a common protecting group in organic synthesis. It is highly effective in stabilizing carboxylic acid functionalities during various chemical reactions, ensuring that the carboxylate moiety remains intact until the final stages of drug synthesis. This protective role is crucial in multi-step synthetic pathways where selective modification is required. On the other hand, the trifluoroacetamido group introduces fluorine atoms into the molecular structure. Fluorine substitution is a well-documented strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties of drug candidates.

The piperidine ring itself is a six-membered heterocyclic amine that is frequently encountered in biologically active compounds. Its presence in 1-(tert-butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid contributes to the compound's solubility and bioavailability, which are critical factors in drug formulation. Piperidine derivatives have been extensively studied for their potential as pharmacophores in various therapeutic areas, including central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases.

Recent advancements in pharmaceutical research have highlighted the importance of fluorinated piperidine derivatives in the development of novel therapeutics. The introduction of fluorine atoms into piperidine scaffolds has been shown to enhance the binding affinity and selectivity of small-molecule drugs towards their target proteins. For instance, studies have demonstrated that fluorinated piperidine compounds exhibit improved potency and reduced off-target effects compared to their non-fluorinated counterparts. This has spurred interest in synthesizing new derivatives with optimized fluorination patterns for enhanced pharmacological activity.

The synthesis of 1-(tert-butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid involves a series of carefully orchestrated chemical transformations. The tert-butoxycarbonyl (Boc) group serves as an acylation protecting group for the carboxylic acid moiety, allowing for selective functionalization at other sites within the molecule. The trifluoroacetamide functionality is introduced through nucleophilic substitution reactions, where a trifluoroacetonitrile derivative reacts with an appropriate electrophile bearing the piperidine core. These synthetic steps require precise control over reaction conditions to ensure high yield and purity.

In terms of applications, 1-(tert-butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid serves as a key intermediate in the production of more complex drug molecules. Its structural motifs are frequently incorporated into lead compounds that are being investigated for their potential therapeutic benefits. For example, researchers have explored its utility in developing novel antiviral agents, where the combination of fluoro-substitution and piperidine core enhances viral protease inhibition. Additionally, its derivatives have shown promise as kinase inhibitors, which are critical targets in oncology research.

The role of computational chemistry and molecular modeling has become increasingly prominent in optimizing the design of such compounds. By leveraging advanced computational tools, scientists can predict the binding interactions between 1-(tert-butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid and biological targets at an atomic level. This approach allows for rational modifications to improve drug-like properties such as solubility, permeability, and metabolic stability. Such virtual screening techniques have accelerated the discovery process by identifying promising candidates for further experimental validation.

Current research trends indicate that fluorinated piperidine derivatives continue to be a fertile ground for innovation in drug discovery. The ability to fine-tune electronic and steric properties through fluorination offers unparalleled flexibility in designing molecules with tailored pharmacological profiles. As a result, compounds like 1-(tert-butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid are being increasingly utilized as building blocks for next-generation therapeutics.

The industrial production of such specialized intermediates requires robust synthetic methodologies that ensure scalability without compromising quality. Manufacturers must adhere to stringent regulatory standards to guarantee consistency and safety throughout the supply chain. Advances in green chemistry principles have also influenced modern synthetic routes, emphasizing sustainable practices that minimize waste and energy consumption.

In conclusion,1-(tert-butoxy)carbonyl-3-(trifluoroacetamido)piperidine-2-carboxylic acid (CAS No. 2384518-13-0) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and broad applicability in drug development. Its unique combination of protective groups and fluorinated functionalities makes it an indispensable tool for medicinal chemists seeking to design novel therapeutics with improved efficacy and safety profiles.

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